An In-depth Technical Guide to the Synthesis of 1,3-bis(1-phenylvinyl)benzene
An In-depth Technical Guide to the Synthesis of 1,3-bis(1-phenylvinyl)benzene
Introduction
1,3-bis(1-phenylvinyl)benzene, a divinylbenzene derivative, is a monomer of significant interest in polymer chemistry and materials science. Its structure, featuring two reactive vinyl groups conjugated with a central aromatic core, allows for the formation of cross-linked polymers with unique thermal and mechanical properties. This guide provides a comprehensive overview of the primary synthetic routes to 1,3-bis(1-phenylvinyl)benzene, intended for researchers and professionals in organic synthesis and drug development. The methodologies detailed herein are grounded in established chemical principles, offering a robust framework for the successful synthesis and characterization of this valuable compound. The primary and most accessible precursor for the synthesis of 1,3-bis(1-phenylvinyl)benzene is 1,3-diacetylbenzene[1][2]. This readily available diketone provides a convergent starting point for the two principal synthetic strategies discussed: the Grignard reaction followed by dehydration, and the Wittig olefination.
Physicochemical Properties and Identifiers
| Property | Value | Reference |
| IUPAC Name | 1,3-bis(1-phenylethenyl)benzene | |
| Synonyms | m-Bis(1-phenylvinyl)benzene | [3] |
| CAS Number | 34241-86-6 | [3][4][5][6][7], [8] |
| Deprecated CAS | 54378-43-7 | [8] |
| Molecular Formula | C₂₂H₁₈ | [4] |
| Molecular Weight | 282.38 g/mol | [4] |
Synthetic Strategies
Two predominant and reliable synthetic pathways for the preparation of 1,3-bis(1-phenylvinyl)benzene from 1,3-diacetylbenzene are detailed below. The choice between these routes may depend on available reagents, equipment, and desired purity of the final product.
Method 1: Grignard Reaction followed by Dehydration
This two-step approach first involves the nucleophilic addition of a phenyl Grignard reagent to both ketone functionalities of 1,3-diacetylbenzene to form a tertiary diol. This intermediate is then dehydrated under acidic conditions to yield the target di-alkene.
Caption: Grignard reaction followed by dehydration pathway.
Causality of Experimental Choices:
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. The use of an organomagnesium halide (Grignard reagent) provides a highly nucleophilic carbanion that readily attacks the electrophilic carbonyl carbons of ketones. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and solvate the magnesium complex. An acidic workup is necessary to protonate the resulting alkoxide and yield the neutral alcohol.
Experimental Protocol:
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Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
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Grignard Reagent Formation: In the reaction flask, place magnesium turnings (2.2 equivalents). In the dropping funnel, a solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether is prepared. A small portion of the bromobenzene solution is added to the magnesium to initiate the reaction, which may be evidenced by cloudiness and gentle refluxing. The remaining bromobenzene solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
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Reaction with 1,3-Diacetylbenzene: A solution of 1,3-diacetylbenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
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Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diol. The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Causality of Experimental Choices:
The dehydration of tertiary alcohols is typically achieved via an E1 elimination mechanism under acidic conditions.[3][6] The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[3][6] Departure of water generates a stable tertiary carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid) to form the alkene. Zaitsev's rule predicts the formation of the more substituted (and thus more stable) alkene, which in this case is the desired product. Mild heating is usually sufficient to drive the reaction to completion.
Experimental Protocol:
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Reaction Setup: The purified diol from Step 1 is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus to remove the water formed during the reaction.
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Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, is added to the solution.
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Reaction and Monitoring: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC analysis.
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1,3-bis(1-phenylvinyl)benzene.
Method 2: Wittig Reaction
The Wittig reaction provides a more direct, one-step route to the target alkene from the corresponding diketone.[9][10][11] This reaction involves the use of a phosphorus ylide, which reacts with the ketone to form an alkene and a phosphine oxide byproduct.
Caption: Wittig reaction pathway.
Causality of Experimental Choices:
The Wittig reaction is highly valued for its reliability in forming carbon-carbon double bonds with complete regiocontrol. The reaction is driven by the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the phosphonium salt of choice, and a strong, non-nucleophilic base like n-butyllithium or sodium hydride is used to generate the reactive ylide, methylenetriphenylphosphorane.
Experimental Protocol:
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Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide (2.2 equivalents) is suspended in anhydrous THF. The suspension is cooled in an ice bath, and a solution of a strong base such as n-butyllithium in hexanes (2.2 equivalents) is added dropwise. The mixture is stirred at room temperature for a period to ensure complete formation of the orange-red colored ylide.
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Reaction with Diketone: The reaction mixture is cooled again in an ice bath, and a solution of 1,3-diacetylbenzene (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is typically rapid, and the color of the ylide will fade. The mixture is allowed to warm to room temperature and stirred until TLC analysis shows the disappearance of the starting diketone.
-
Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes with a small amount of ethyl acetate) to separate the less polar alkene from the more polar phosphine oxide.
Characterization
The synthesized 1,3-bis(1-phenylvinyl)benzene should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons of the three phenyl rings. Distinctive singlets for the vinylic protons (=CH₂) should be observable in the range of 5.0-6.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the sp² hybridized carbons of the aromatic rings and the vinyl groups. The quaternary carbons of the double bonds and the substituted carbons of the central benzene ring will have characteristic chemical shifts. The expected number of signals will depend on the symmetry of the molecule. For 1,3-disubstituted benzenes, six distinct aromatic carbon signals are expected in the ¹³C NMR spectrum.[12]
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic rings and the vinyl groups, and out-of-plane C-H bending bands typical for the substitution pattern of the aromatic rings.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (282.38 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Conclusion
The synthesis of 1,3-bis(1-phenylvinyl)benzene can be reliably achieved from 1,3-diacetylbenzene via either a two-step Grignard reaction and dehydration sequence or a one-step Wittig olefination. The Grignard route involves the formation and isolation of a diol intermediate, which may be advantageous for purification, while the Wittig reaction offers a more direct approach. Both methods are rooted in fundamental and well-understood organic reactions, providing a high degree of confidence in their application. Careful execution of the experimental procedures and rigorous purification of the final product are essential for obtaining high-purity 1,3-bis(1-phenylvinyl)benzene for subsequent applications in polymer synthesis and materials science.
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